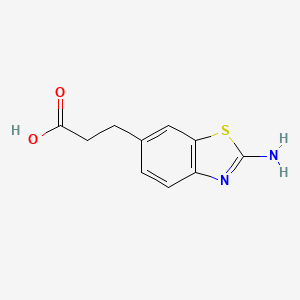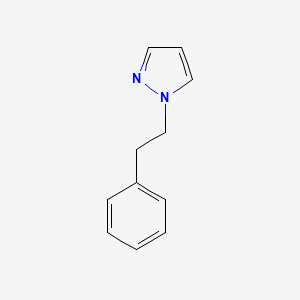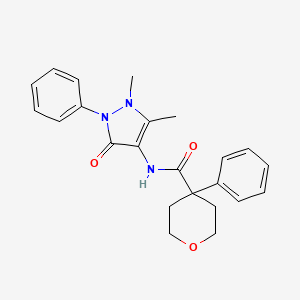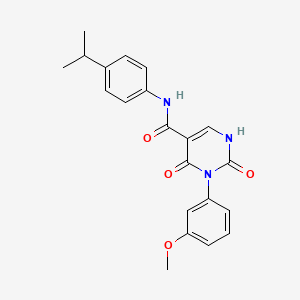![molecular formula C10H16N4O2S2 B2605360 3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea CAS No. 565168-01-6](/img/structure/B2605360.png)
3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea (3-ADTMSP) is an organic compound that is widely used in research laboratories for its various biochemical and physiological effects. It is a white, odorless and crystalline compound that is soluble in water and ethanol. 3-ADTMSP is a versatile compound that has been utilized for a variety of scientific research applications.
Applications De Recherche Scientifique
Chemosensors for Environmental and Biological Analysis
Thioureas and their derivatives have been identified as potent chemosensors for detecting anions and neutral analytes in environmental and biological samples. They exhibit high sensitivity and selectivity in fluorometric and colorimetric sensing, making them useful in identifying environmental pollutants and substances in agricultural samples. Their ability to form inter- and intramolecular hydrogen bonds due to the presence of S- and N- atoms contributes to their efficiency as chemosensors. This application is significant in monitoring and maintaining environmental health and safety (Al-Saidi & Khan, 2022).
Coordination Chemistry and Biological Properties
Thiourea derivatives play a crucial role in coordination chemistry, serving as ligands to form complexes with various metals. These complexes have been explored for their potential applications in medicine and as catalysts in chemical reactions. The effect of nitrogen substituents on hydrogen-bonding interactions and coordination properties has been extensively studied, highlighting the versatility of thiourea molecules in designing novel materials and drugs with specific biological activities (Saeed, Flörke, & Erben, 2014).
Anti-Inflammatory and Drug Design
Thiourea derivatives have shown promise in the development of anti-inflammatory drugs. Molecular docking studies have indicated that certain thiourea compounds exhibit high binding potential to target proteins involved in inflammation, such as COX-1, COX-2, and 5-LOX. These findings suggest that modifying the structural features of thiourea derivatives could lead to the development of potent anti-inflammatory agents, providing a basis for future drug design and therapeutic interventions (Nikolic, Mijajlovic, & Nedeljković, 2022).
Synthesis of Metal Sulfides
In the chemical synthesis of metal sulfides, thioureas act as sulfur sources in reactions with metal ions under alkaline conditions. This process is critical in materials science for producing semiconductors and other metal sulfide compounds. Research into the reaction mechanisms has provided insights into optimizing conditions for the synthesis of metal sulfides, such as cadmium sulfide, which are important in various industrial applications (García‐Valenzuela, 2017).
Gold Leaching
Thioureas have been explored as an alternative to cyanide in the leaching of gold from ore. This application is particularly relevant in the mining industry, where the environmental and health hazards of cyanide have prompted the search for safer alternatives. Research has shown that thiourea can effectively leach gold in the presence of oxidants like ferric sulfate, offering a potentially less toxic method for gold extraction (Li & Miller, 2006).
Propriétés
IUPAC Name |
1-amino-3-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S2/c1-7-4-5-8(18(15,16)14(2)3)6-9(7)12-10(17)13-11/h4-6H,11H2,1-3H3,(H2,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPKYXSUZHURRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=S)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2605278.png)


![2-chloro-N-[2-(isopropylamino)-2-oxoethyl]acetamide](/img/structure/B2605282.png)


![Ethyl 4-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2605285.png)
![Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate](/img/structure/B2605288.png)
![2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine](/img/structure/B2605290.png)
![[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol](/img/structure/B2605293.png)

![N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2605296.png)
![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N,3-bis(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2605300.png)